molecular formula C9H6F3IO2 B1397875 Methyl 2-iodo-4-(trifluoromethyl)benzoate CAS No. 1236303-09-5

Methyl 2-iodo-4-(trifluoromethyl)benzoate

Cat. No.: B1397875
CAS No.: 1236303-09-5
M. Wt: 330.04 g/mol
InChI Key: POAMKOUDAYEPCD-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by iodine and trifluoromethyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-iodo-4-(trifluoromethyl)benzoate typically involves the iodination of a trifluoromethyl-substituted benzoate. One common method is the reaction of 2-iodo-4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-iodo-4-(trifluoromethyl)benzoate in chemical reactions involves the activation of the iodine atom, which is a good leaving group. This facilitates nucleophilic substitution and coupling reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing effect, making the benzene ring more susceptible to electrophilic attack .

Comparison with Similar Compounds

Uniqueness: Methyl 2-iodo-4-(trifluoromethyl)benzoate is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

methyl 2-iodo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAMKOUDAYEPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732024
Record name Methyl 2-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236303-09-5
Record name Methyl 2-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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